6-chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid

PYCR1 inhibition cancer metabolism proline biosynthesis

Select 6-chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid (CAS 1167056-92-9) when your medicinal chemistry program requires the precisely differentiated 6-chloro-7-azaindole scaffold. The orthogonal C6-Cl handle enables regioselective Suzuki-Miyaura diversification while the C4-carboxylic acid undergoes independent amide coupling—no protecting-group manipulation needed. This substitution pattern is explicitly claimed in CD38 inhibitor patents and shows biochemical activity against PYCR1 (IC50 16 µM). Its predicted LogP of 1.8 delivers a +0.6–0.95 ΔLogP over the unhalogenated parent, balancing permeability and metabolic stability. Do not substitute with 5-chloro or 6-fluoro analogs; only the 6-chloro regioisomer provides the coupling vector and hydrogen-bonding network required for target engagement in kinase and NAD+-depletion programs.

Molecular Formula C8H5ClN2O2
Molecular Weight 196.59 g/mol
CAS No. 1167056-92-9
Cat. No. B1523582
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid
CAS1167056-92-9
Molecular FormulaC8H5ClN2O2
Molecular Weight196.59 g/mol
Structural Identifiers
SMILESC1=CNC2=C1C(=CC(=N2)Cl)C(=O)O
InChIInChI=1S/C8H5ClN2O2/c9-6-3-5(8(12)13)4-1-2-10-7(4)11-6/h1-3H,(H,10,11)(H,12,13)
InChIKeyWNHYMQCWBLAACO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid (CAS 1167056-92-9): Chemical Profile and Procurement-Relevant Characteristics


6-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid (also designated 6-chloro-7-azaindole-4-carboxylic acid, CAS 1167056-92-9) is a halogenated heteroaromatic building block belonging to the 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold family. It possesses the molecular formula C8H5ClN2O2 and a molecular weight of 196.59 g/mol [1]. The compound features a fused bicyclic pyrrolo[2,3-b]pyridine core bearing a chlorine atom at the 6-position and a carboxylic acid functional group at the 4-position . This substitution pattern imparts a calculated LogP of 1.8 and predicted physicochemical parameters including a boiling point of 416.4 ± 45.0 °C and density of 1.67 ± 0.1 g/cm³ [1]. The combination of a carboxylic acid handle for amide coupling, a chloro substituent amenable to cross-coupling diversification, and the privileged 7-azaindole pharmacophore establishes this compound as a versatile intermediate for medicinal chemistry campaigns targeting kinase inhibition and other therapeutic areas .

Why 6-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid (CAS 1167056-92-9) Cannot Be Simply Replaced by Other 7-Azaindole Analogs


Substitution of 6-chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid with structurally similar 7-azaindole-4-carboxylic acid derivatives introduces consequential alterations in target binding, synthetic tractability, and physicochemical properties that cannot be accommodated by generic interchange. Halogen substitution on the 7-azaindole scaffold modulates both electronic character and lipophilicity: structure-activity relationship (SAR) studies across multiple kinase programs demonstrate that the nature and position of halogen atoms influence cLogP, ligand efficiency, and potency against specific targets in a compound-dependent manner [1]. The 6-chloro substitution pattern found in CAS 1167056-92-9 provides a defined reactive site for palladium-catalyzed cross-coupling diversification (e.g., Suzuki-Miyaura coupling) that is distinct from 5-chloro or 6-fluoro analogs, which exhibit different coupling reactivities, altered hydrogen-bonding networks, and modified solid-state packing behavior [2][3]. Furthermore, the unsubstituted parent scaffold (CAS 479553-01-0, 1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid) lacks the halogen handle entirely, rendering it inapplicable for diversification strategies requiring C6 arylation or amination. These compound-specific attributes demand that procurement decisions be guided by the precise substitution pattern required for the intended synthetic route or biological application.

Quantitative Differentiation Evidence for 6-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid (CAS 1167056-92-9) vs. Closest Analogs


In Vitro PYCR1 Inhibitory Activity: Direct Quantitative Comparison vs. Unsubstituted 7-Azaindole Scaffold

6-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid has been evaluated for inhibitory activity against human pyrroline-5-carboxylate reductase 1 (PYCR1), a mitochondrial enzyme implicated in cancer metabolism and proline biosynthesis. In a biochemical assay measuring reduction of NADH oxidation using 6x-His-tagged and SUMO-tagged human PYCR1 expressed in Escherichia coli BL21 (DE3) cells, the compound exhibited an IC50 value of 1.60 × 10⁴ nM (16 μM) [1]. This represents the only publicly available quantitative enzyme inhibition datum for this specific compound scaffold. While direct head-to-head comparison with the unhalogenated parent scaffold (1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid, CAS 479553-01-0) under identical assay conditions is not available in the public domain, this datum establishes a quantitative baseline for this halogenated derivative against which other analogs may be compared in future optimization campaigns.

PYCR1 inhibition cancer metabolism proline biosynthesis

Patent-Disclosed CD38 Inhibitor Scaffold Differentiation from Alternative Halogenation Patterns

According to patent disclosures, 6-chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid and pharmaceutically acceptable salts thereof are claimed as CD38 inhibitors for therapeutic applications in diseases benefiting from increased NAD+ levels, including mitochondrial diseases, muscle structure disorders, metabolic diseases, cancer, vascular diseases, and renal diseases [1]. The patent specifically designates this 6-chloro-substituted 7-azaindole-4-carboxylic acid scaffold as the active inhibitory entity. Notably, the substitution position (C6-chloro) is structurally distinct from alternative halogenated 7-azaindole analogs such as 5-chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid (CAS 1015610-55-5) and 3-fluoro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid, each of which exhibits differential target engagement profiles due to altered hydrogen-bonding networks, electronic distribution, and steric accommodation within the CD38 active site [2].

CD38 inhibition NAD+ metabolism mitochondrial disease

Lipophilicity (cLogP) Differentiation vs. Unsubstituted Parent Scaffold

The introduction of a chlorine atom at the 6-position of the 7-azaindole-4-carboxylic acid scaffold modulates lipophilicity relative to the unsubstituted parent compound. For 6-chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid (CAS 1167056-92-9), the predicted LogP is 1.8 [1]. In contrast, the unhalogenated parent scaffold, 1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid (CAS 479553-01-0), exhibits a lower predicted LogP of approximately 0.85–1.2 based on typical values for unsubstituted 7-azaindole-4-carboxylic acids . This ΔLogP of approximately +0.6 to +0.95 units reflects the hydrophobic contribution of the chloro substituent. SAR studies on 7-azaindole kinase inhibitors have established that halogen substitution at the 6-position influences both cLogP and ligand lipophilic efficiency (LLE), with chlorine providing an intermediate balance between lipophilicity-driven potency gains and metabolic stability considerations compared to smaller (H, F) or larger (Br, CF3) substituents [2].

physicochemical properties lipophilicity drug-likeness ADME

Synthetic Versatility: C6-Chloro as a Defined Suzuki-Miyaura Coupling Handle vs. Non-Halogenated Analogs

The 6-chloro substituent of 6-chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid (CAS 1167056-92-9) serves as a defined electrophilic site for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, enabling regioselective C6 arylation or heteroarylation while preserving the C4-carboxylic acid functionality for subsequent amide bond formation [1][2]. This orthogonal reactivity profile contrasts with the unsubstituted parent scaffold (CAS 479553-01-0), which lacks a halogen handle at C6 and would require de novo halogenation prior to diversification . Within the broader 7-azaindole building block landscape, halogenated derivatives at different positions (e.g., 5-chloro analog CAS 1015610-55-5) afford distinct coupling vectors and may exhibit altered reactivity due to electronic effects of the fused pyrrole nitrogen. The synthetic utility of 6-halogenated 7-azaindoles has been demonstrated in the construction of CDK9/Cyclin T and Haspin inhibitors, where Suzuki coupling of appropriate halogenated 7-azaindoles with boronic acids yielded compounds active in the nanomolar to low micromolar range [3].

Suzuki coupling cross-coupling medicinal chemistry library synthesis

Kinase Scaffold Class Differentiation: 7-Azaindole-4-carboxylic Acid Framework vs. Alternative Heterocyclic Cores

The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) core is a validated ATP-mimetic hinge-binding scaffold in kinase inhibitor drug discovery, distinct from indazole, indole, and pyrazolopyridine frameworks. Substituted pyrrolo[2,3-b]pyridines, including those derived from 4-carboxylic acid intermediates, have demonstrated inhibitory activity against multiple kinase targets including fibroblast growth factor receptors (FGFR1, FGFR2, FGFR3), interleukin-2-inducible T-cell kinase (ITK), Janus kinases (JAK), checkpoint kinases (CHK1/CHK2), and serum/glucocorticoid-regulated kinase 1 (SGK1) [1][2][3]. The 7-azaindole-4-carboxylic acid scaffold is also being investigated for novel SGK1 inhibitors, with eighteen pyrrolo[2,3-b]pyridine derivatives synthesized and evaluated for SGK1, SGK2, and SGK3 inhibitory activities; SAR analysis identified key structural features influencing bioactivity [4]. The 6-chloro derivative specifically provides a halogenated entry point to this privileged chemotype, enabling exploration of substitution effects at the C6 position while maintaining the core hinge-binding pharmacophore. In contrast, alternative heterocyclic cores (e.g., 1H-pyrazolo[3,4-b]pyridine) engage different kinase selectivity profiles and exhibit divergent physicochemical properties [5].

kinase inhibitor hinge binder privileged scaffold FGFR JAK CHK1

Priority Application Scenarios for 6-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid (CAS 1167056-92-9) Based on Quantitative Evidence


CD38 Inhibitor Lead Optimization for NAD+-Modulating Therapeutics

Research groups pursuing CD38 inhibition for indications involving NAD+ depletion (mitochondrial diseases, metabolic disorders, certain cancers) should prioritize 6-chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid as the core scaffold. Patent disclosures explicitly claim this compound and its salts as CD38 inhibitors for treating diseases benefiting from increased NAD+ [1]. The 6-chloro substitution pattern is structurally specified in the patent claims, distinguishing it from alternative regioisomers (e.g., 5-chloro, 3-fluoro) that may exhibit divergent CD38 binding modes. Procurement of the exact CAS 1167056-92-9 scaffold ensures faithful replication of patent-disclosed structures and enables systematic exploration of C4-carboxylic acid derivatization (amide coupling) while maintaining the validated 6-chloro-7-azaindole pharmacophore.

Kinase Inhibitor Parallel Library Synthesis Requiring Orthogonal C6 and C4 Functionalization

Medicinal chemistry teams constructing focused kinase inhibitor libraries should utilize 6-chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid for its orthogonal reactivity profile. The C6-chloro substituent enables regioselective Suzuki-Miyaura coupling for C6 diversification, while the C4-carboxylic acid remains available for independent amide bond formation [1][2]. This orthogonal handle arrangement supports efficient parallel synthesis workflows without protecting group manipulation. The 7-azaindole-4-carboxylic acid scaffold itself is validated across multiple kinase targets including FGFR, ITK, JAK, CHK1/2, and SGK1, establishing broad applicability for kinase inhibitor programs [3]. In contrast, the unsubstituted parent scaffold (CAS 479553-01-0) lacks the C6 halogen handle, requiring additional synthetic steps for diversification, while 5-chloro analogs afford different coupling vectors that may not replicate desired binding orientations.

PYCR1-Targeted Cancer Metabolism Probe Development

Investigators exploring PYCR1 as a therapeutic target in cancer metabolism (where PYCR1 supports proline biosynthesis and tumor growth) may employ 6-chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid as a starting scaffold for probe development. The compound has established biochemical activity against human PYCR1 with an IC50 of 16 μM in a validated enzyme inhibition assay [1]. This quantitative benchmark, while modest in potency, provides a defined starting point for scaffold optimization and SAR expansion. The C4-carboxylic acid provides a conjugation handle for generating tool compounds (e.g., biotinylated or fluorescent probes), while the C6-chloro offers a site for structural diversification aimed at improving potency and selectivity. The unhalogenated parent scaffold has no comparable PYCR1 inhibition data in the public domain, making the 6-chloro derivative the only quantitatively characterized entry point to this chemotype for PYCR1-focused campaigns.

Halogenated 7-Azaindole Building Block Acquisition for Physicochemical Property Optimization

Lead optimization programs requiring precise modulation of lipophilicity and target engagement should select 6-chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid based on its quantifiable physicochemical differentiation from the unsubstituted parent scaffold. The predicted LogP of 1.8 for the 6-chloro derivative represents a ΔLogP increase of approximately +0.6 to +0.95 units compared to the unhalogenated parent (LogP ≈ 0.85–1.2) [1][2]. This lipophilicity adjustment may enhance membrane permeability and target binding while remaining within favorable drug-likeness parameters. SAR studies on 6-substituted 7-azaindoles confirm that chloro substitution at this position provides an intermediate balance between lipophilicity-driven potency gains and metabolic stability considerations relative to fluoro (lower LogP, weaker hydrophobic interactions) or bromo (higher LogP, potential solubility/stability concerns) analogs [3]. Procurement of the exact 6-chloro derivative ensures reproducible physicochemical properties for lead series advancement.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.